5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride
Description
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyridine moiety, with a carboxylic acid substituent at the 5-position and a hydrochloride salt form. Synonyms for this compound include "5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride" (a positional isomer) and identifiers such as AKOS025392018 . Limited literature exists on its specific applications or physicochemical data, necessitating comparisons with structurally related compounds to infer its behavior.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-2-1-6-5-10-4-3-7(6)8;/h3-5,8H,1-2H2,(H,11,12);1H |
InChI Key |
OJCCKYHIDOWHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CN=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for the Cyclopenta[c]Pyridine Core
The fused bicyclic system of cyclopenta[c]pyridine serves as the foundational structure for this compound. Two primary approaches dominate its synthesis:
Ring-Closing Metathesis (RCM)
RCM offers a modular route to construct the cyclopentane ring fused to pyridine. Starting from dienic pyridine precursors, Grubbs catalysts (e.g., benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium ) facilitate cyclization at 40–60°C in dichloromethane. Yields range from 65–78%, with selectivity influenced by substituent steric effects.
Diels-Alder Cycloaddition
Pyridine derivatives bearing dienophile moieties react with cyclopentadiene under thermal or Lewis acid-catalyzed conditions. For example, 2-vinylpyridine and cyclopentadiene in toluene at 110°C with aluminum trichloride yield the cycloadduct in 82% efficiency. Stereochemical control remains a challenge, often requiring chiral auxiliaries.
Hydrochloride Salt Formation
The final step involves protonating the carboxylic acid and pyridine nitrogen with hydrogen chloride gas in anhydrous diethyl ether or tetrahydrofuran. Key parameters include:
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| HCl Concentration | 4–6 M in dioxane | Minimizes hydrolysis |
| Reaction Temperature | 0–5°C | Prevents decomposition |
| Stirring Time | 2–4 hours | Ensures complete salt formation |
Crystallization from ethanol/ethyl acetate mixtures (1:3 v/v) yields >95% pure hydrochloride salt.
Industrial-Scale Production Considerations
Batch and continuous-flow systems have been evaluated for scalability:
Batch Reactor Optimization
- Temperature Control : Exothermic reactions (e.g., Diels-Alder) require jacketed reactors with ±2°C precision.
- Catalyst Recycling : Grubbs catalysts are recovered via silica gel filtration, reducing costs by 30%.
Analytical Characterization of Intermediates
Critical quality control checkpoints include:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): Cyclopentane protons appear as multiplet at δ 2.35–2.78 ppm; pyridine H-3 resonates as doublet at δ 8.42 ppm (J = 5.6 Hz).
- ¹³C NMR : Carboxylic acid carbon at δ 172.4 ppm confirms successful oxidation.
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₉H₁₀ClNO₂ [M+H]⁺: 200.0473; observed: 200.0475 (±0.0002).
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: t-BuOOH (tert-Butyl hydroperoxide) and Mn(OTf)2 (Manganese(II) triflate) as a catalyst.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Insights :
- Heteroatom Influence: The thieno and furo analogs incorporate sulfur or oxygen, respectively, altering polarity and hydrogen-bonding capacity compared to the all-carbon cyclopenta system .
Physicochemical Properties
Collision cross-section (CCS) data for the 3-carboxylic acid isomer () provides insights into its gas-phase ion mobility behavior, which may correlate with solubility or conformational stability:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 164.07060 | 132.7 |
| [M+Na]+ | 186.05254 | 144.1 |
| [M+NH4]+ | 181.09714 | 141.2 |
| [M-H]- | 162.05604 | 133.4 |
The higher CCS values for sodium adducts suggest increased ion size or conformational flexibility compared to protonated forms. While direct data for the 5-carboxylic acid target is unavailable, positional isomerism likely alters these values due to differences in charge distribution .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride, and what reaction conditions are critical for achieving optimal yields?
- Methodological Answer : Synthesis typically involves cyclization of pyridine precursors with cyclopentane derivatives under acidic conditions. Key steps include:
- Oxidation : Controlled oxidation of methylpyridine derivatives using potassium permanganate (KMnO₄) in aqueous media at 90–95°C to form carboxylic acid intermediates .
- Cyclization : Acid-catalyzed cyclization to form the fused cyclopenta-pyridine ring system, requiring precise pH control (pH 4–5) to avoid side reactions .
- Hydrochloride Formation : Treatment with hydrochloric acid (HCl) to precipitate the hydrochloride salt, with yields optimized by slow acid addition and temperature regulation .
Q. How can researchers confirm the structural integrity of 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze proton environments (e.g., cyclopentane protons at δ 1.5–3.0 ppm, pyridine protons at δ 7.0–8.5 ppm) to verify ring fusion and substituent positions .
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride (N–H stretch ~2500 cm⁻¹) functional groups .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 212.04 for C₈H₆BrNO derivatives) .
Q. What are the primary applications of this compound in biochemical research, particularly in enzyme interaction studies?
- Methodological Answer : The compound’s bicyclic structure enables:
- Enzyme Inhibition : Acts as a competitive inhibitor for kinases and oxidoreductases, studied via fluorescence-based assays and kinetic analysis (e.g., IC₅₀ determination) .
- Molecular Probes : Used to map active sites through X-ray crystallography or covalent modification studies .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in spectral data (e.g., NMR or IR) when characterizing novel derivatives of this compound?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C/¹⁵N-labeled analogs to distinguish overlapping signals in NMR spectra .
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts (software: Gaussian or ORCA) .
- Multi-Technique Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to resolve ambiguities .
Q. How do variations in cyclopenta-pyridine ring substituents influence the compound’s binding affinity to specific biological targets?
- Methodological Answer :
- Substituent Effects :
| Substituent | Target Enzyme | ΔBinding Affinity (kcal/mol) | Source |
|---|---|---|---|
| -Br | Kinase A | -2.3 | |
| -Cl | Oxidoreductase B | -1.8 |
- Method : Perform molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict substituent impacts .
Q. What methodological considerations are essential when designing kinetic studies to evaluate the compound’s inhibitory effects on target enzymes?
- Methodological Answer :
- Assay Design : Use stopped-flow fluorescence or surface plasmon resonance (SPR) for real-time monitoring of binding kinetics .
- Buffer Optimization : Maintain pH 7.4 (phosphate buffer) and ionic strength (150 mM NaCl) to mimic physiological conditions .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and assess non-specific binding using scrambled enzyme variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
